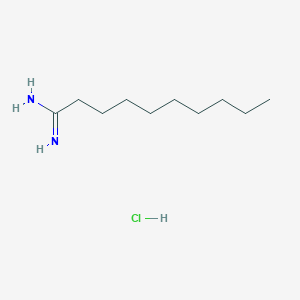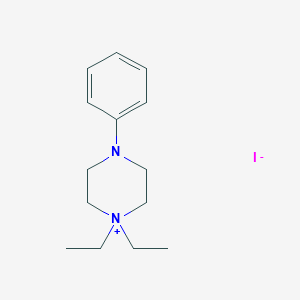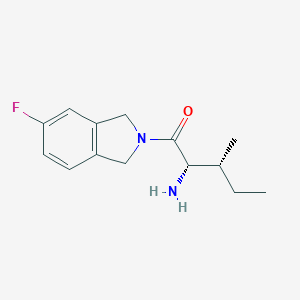
CP26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP26 is a complex organic compound with the molecular formula C13H8Cl4 and a molecular weight of 306 g/mol. This compound is known for its unique structure, which includes a tetrachlorocyclopentadienylidene group attached to a methylbenzene ring. It is primarily used for research purposes and has been submitted to the National Cancer Institute for testing and evaluation.
Vorbereitungsmethoden
The synthesis of CP26 involves several steps. One common method includes the reaction of 2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-one with methylbenzene under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as DMSO. The exact reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
CP26 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. The major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of CP26 involves its interaction with specific molecular targets. The compound’s tetrachlorocyclopentadienylidene group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
CP26 can be compared with other similar compounds, such as:
2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-one: This compound shares a similar cyclopentadienylidene structure but lacks the methylbenzene group.
Tetraphenylcyclopentadienone: Another related compound, which has a tetraphenyl group instead of tetrachloro. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H8Cl4 |
|---|---|
Molekulargewicht |
306.0 g/mol |
IUPAC-Name |
1-methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3 |
InChI-Schlüssel |
GLCNSQWOANYMNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CP26; CP-26; CP 26 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-[2-fluoro-5-(oxiran-2-yl)phenyl]sulfonylurea](/img/structure/B524446.png)
![1-[2-Fluoro-5-(oxiran-2-yl)phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea](/img/structure/B524447.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine](/img/structure/B524905.png)
![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)



![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)


![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

